2,6-Bis[(trityloxy)methyl]pyridine
Description
2,6-Bis[(trityloxy)methyl]pyridine is a pyridine derivative featuring two trityloxy-methyl substituents at the 2- and 6-positions of the aromatic ring. The trityloxy group (triphenylmethoxy, –OCH(C₆H₅)₃) imparts significant steric bulk and hydrophobicity to the molecule. This compound is often utilized as a precursor in organic synthesis, particularly for constructing pyridine-containing ligands or macrocycles, where the trityloxy groups act as protective or directing moieties . Its synthesis typically involves reacting pyridine-2,6-dimethanol with trityl chloride under basic conditions, followed by purification via column chromatography.
Properties
Molecular Formula |
C45H37NO2 |
|---|---|
Molecular Weight |
623.8g/mol |
IUPAC Name |
2,6-bis(trityloxymethyl)pyridine |
InChI |
InChI=1S/C45H37NO2/c1-7-20-36(21-8-1)44(37-22-9-2-10-23-37,38-24-11-3-12-25-38)47-34-42-32-19-33-43(46-42)35-48-45(39-26-13-4-14-27-39,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-33H,34-35H2 |
InChI Key |
NCQTUVBSAKDPDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=NC(=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=NC(=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The steric and electronic properties of 2,6-disubstituted pyridines vary significantly based on the substituents. Key analogs include:
2,6-Bis(benzyloxy)pyridine
- Structure : Benzyloxy (–OCH₂C₆H₅) groups at the 2- and 6-positions.
- Molecular Weight : 291.35 g/mol (vs. ~600 g/mol for the trityloxy derivative) .
- Key Differences :
- Reduced steric hindrance compared to trityloxy groups, enabling easier functionalization.
- Higher solubility in polar solvents due to smaller substituents.
- Applications: Intermediate in pharmaceuticals and agrochemicals.
2,6-Bis(tosyloxymethyl)pyridine
- Structure : Tosyloxy (–OTs) groups at the 2- and 6-positions.
- Reactivity : Tosyl groups are excellent leaving groups, making this compound a versatile precursor for nucleophilic substitution reactions. For example, it is used to synthesize tridentate SNS ligands for metal coordination .
- Comparison : Unlike the inert trityloxy groups, tosyloxy substituents enhance reactivity in cross-coupling or ligand-forming reactions.
2,6-Bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine
- Structure : Triazole (–CH₂-triazole) groups at the 2- and 6-positions.
- Coordination Chemistry : The nitrogen-rich triazole moieties enable strong metal binding, forming complexes with cobalt(II), palladium(II), and other transition metals .
- Crystal Packing : Orthorhombic crystal system (Pna21) with weak C–H⋯N hydrogen bonds, contrasting with the bulkier trityloxy derivative’s likely amorphous or less-defined packing .
Catalysis and Metal Coordination
- Trityloxy Derivative: The bulky trityloxy groups hinder metal coordination but improve solubility in nonpolar media, making it suitable for sterically demanding reactions .
- Triazole and Imidazole Analogs: Used in catalysis (e.g., palladium complexes for C–C coupling) due to strong N-donor ligand properties .
- Bis(imino)pyridine Iron Complexes: Smaller substituents (e.g., methyl or ethyl) allow isolation of high-spin iron carbene complexes, whereas trityloxy’s bulk may destabilize such species .
Separation Science
- BTP Ligands (e.g., C4-BPP): 2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine derivatives exhibit exceptional separation factors for actinides over lanthanides (SFAm(III)/Eu(III) ≈ 200) due to optimized N-donor geometry and substituent hydrophobicity .
- Trityloxy Derivative: Not directly used in separation but may serve as a precursor for hydrophobic ligands in solvent extraction systems.
Stability and Reactivity
- Thermal Stability : Trityloxy groups decompose at high temperatures (~250°C), limiting high-temperature applications. Tosyloxy analogs are more thermally stable but prone to sulfonate elimination .
- Hydrolytic Stability : Trityloxy ethers are resistant to hydrolysis under basic conditions, whereas tosyloxy groups are susceptible to nucleophilic attack.
Data Tables
Table 1: Structural and Functional Comparison of 2,6-Disubstituted Pyridines
Preparation Methods
Protection of 2,6-Bis(hydroxymethyl)pyridine
The most straightforward route involves the tritylation of 2,6-bis(hydroxymethyl)pyridine, a diol precursor synthesized via biocatalytic or chemical means.
Biocatalytic Production of the Diol Intermediate
Recent advances in biocatalysis have enabled efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. A one-pot microbial whole-cell process achieves titers exceeding 12 g L⁻¹ with a space–time yield of 0.8 g L⁻¹ h⁻¹. This method offers scalability and avoids harsh reagents, aligning with green chemistry principles.
Tritylation Reaction Conditions
The diol undergoes protection using trityl chloride (TrCl) under anhydrous conditions. A representative protocol includes:
-
Dissolving 2,6-bis(hydroxymethyl)pyridine (1.0 equiv) in dry dichloromethane (DCM).
-
Adding TrCl (2.2 equiv per hydroxyl group) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stirring under nitrogen at room temperature for 24–48 hours.
-
Quenching with aqueous sodium bicarbonate, followed by extraction, drying (MgSO₄), and purification via column chromatography (petroleum ether/ethyl acetate gradient).
Key Considerations :
-
Steric Hindrance : The proximity of the two trityl groups may slow the second tritylation step, necessitating excess TrCl or prolonged reaction times.
-
Solvent Choice : Polar aprotic solvents like DCM or DMF enhance reactivity, while ethers (THF) may reduce side reactions.
-
Yield Optimization : Pilot studies suggest yields of 70–85% for analogous tritylations, depending on purification efficiency.
Halomethylpyridine Intermediate Route
Alternative pathways leverage halomethylpyridine precursors, such as 2,6-dibromomethylpyridine or 2,6-dichloromethylpyridine, which undergo nucleophilic substitution with trityloxide.
Synthesis of Dibromomethylpyridine
A patented method employs dibromohein (DBDMH) as a brominating agent for 2,6-lutidine in carbon tetrachloride, achieving yields up to 92% at 80°C. The reaction benefits from mild conditions and avoids toxic solvents like dimethyl carbonate.
Substitution with Trityloxide
The dibromide intermediate reacts with in-situ-generated trityloxide (from TrOH and NaH) in DMF at 60–80°C. However, this route faces challenges:
-
Nucleophilicity : Trityloxide’s bulkiness impedes SN2 mechanisms, favoring elimination over substitution.
-
Side Reactions : Competing dehydrohalogenation may form pyridyl alkenes, necessitating careful stoichiometry and temperature control.
Comparative Efficiency :
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Biocatalytic + Tritylation | 70–85 | >95 | Scalable, green conditions |
| Dibromide Substitution | 40–60 | 80–90 | Avoids diol synthesis |
Mechanistic and Kinetic Insights
Tritylation Mechanism
The reaction proceeds via a two-step mechanism:
-
Activation : DMAP deprotonates the hydroxymethyl group, forming an alkoxide.
-
Electrophilic Attack : TrCl’s electrophilic trityl group reacts with the alkoxide, releasing HCl.
Rate-Limiting Factors :
-
Steric Effects : Second tritylation is slower due to hindered access to the remaining hydroxyl group.
-
Base Strength : Stronger bases (e.g., triethylamine) accelerate deprotonation but may promote trityl chloride hydrolysis.
Analytical Characterization
Post-synthesis validation employs:
-
¹H/¹³C NMR : Distinct signals for trityl aromatic protons (δ 7.2–7.4 ppm) and pyridine backbone (δ 8.0–8.5 ppm).
-
CHNS Analysis : Confirms C:H:N ratios consistent with theoretical values.
-
Melting Point : Typically 180–185°C (decomposition observed above 190°C).
Applications and Derivative Synthesis
This compound serves as a precursor for:
-
Metal Ligands : Deprotection yields 2,6-bis(hydroxymethyl)pyridine, a scaffold for polydentate ligands.
-
Pharmaceutical Intermediates : Trityl groups enable selective functionalization of the pyridine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
